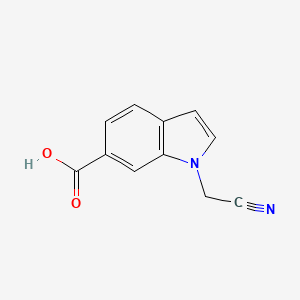

1-(Cyanomethyl)-1H-indole-6-carboxylic acid

描述

1-(Cyanomethyl)-1H-indole-6-carboxylic acid (CAS: 885266-70-6) is an indole derivative featuring a cyanomethyl group (-CH₂CN) at the 1-position and a carboxylic acid (-COOH) at the 6-position of the indole ring. This compound is primarily utilized as a pharmaceutical intermediate .

属性

IUPAC Name |

1-(cyanomethyl)indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c12-4-6-13-5-3-8-1-2-9(11(14)15)7-10(8)13/h1-3,5,7H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZVCQVCRNSXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201262241 | |

| Record name | 1-(Cyanomethyl)-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885266-70-6 | |

| Record name | 1-(Cyanomethyl)-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyanomethyl)-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Hydrolysis of Ethyl 1-(Cyanomethyl)-1H-indole-6-carboxylate

The most widely reported method involves the hydrolysis of the ethyl ester precursor, ethyl 1-(cyanomethyl)-1H-indole-6-carboxylate , under basic conditions.

Reaction Protocol

Starting Material Synthesis :

Ethyl 1H-indole-6-carboxylate undergoes N-alkylation with chloroacetonitrile or bromoacetonitrile in the presence of a base such as sodium hydride (NaH) in anhydrous dimethylformamide (DMF). The reaction is typically conducted at 0°C to room temperature for 4–6 hours, yielding the cyanomethyl-substituted ethyl ester.Ester Hydrolysis :

The ester is hydrolyzed using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water (9:1) solvent system. After stirring at room temperature for 6 hours, the mixture is acidified to pH 2 with hydrochloric acid (HCl), precipitating the target carboxylic acid. The crude product is filtered, washed with diethyl ether, and dried to obtain a light yellow solid with a yield of 70%.

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent System | THF/H₂O (9:1) |

| Base | LiOH·H₂O (1.0 equiv) |

| Reaction Temperature | 20°C |

| Reaction Time | 6 hours |

| Yield | 70% |

Mechanistic Insight : The hydrolysis proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate. Acidification protonates the carboxylate, yielding the free carboxylic acid.

Direct Cyanomethylation via Photoredox Catalysis

Recent advances in photoredox catalysis offer an alternative route for introducing the cyanomethyl group directly onto the indole nitrogen.

Methodology

Substrate Preparation :

Unsubstituted indole or 6-carboxy-indole derivatives are dissolved in acetonitrile with a photocatalyst (e.g., fac-Ir(ppy)₃) and a cyanomethyl radical precursor such as bromoacetonitrile.Irradiation :

The reaction mixture is irradiated with blue LEDs (450 nm) under an inert atmosphere for 12–24 hours. The cyanomethyl radical generated in situ undergoes coupling with the indole nitrogen, followed by oxidation to stabilize the product.Post-Functionalization :

For indole-6-carboxylic acid derivatives, subsequent hydrolysis or decarboxylation steps may be required to achieve the desired substitution pattern.

Optimization Challenges:

The Buchwald-Hartwig reaction enables the introduction of the cyanomethyl group via palladium-catalyzed cross-coupling, particularly useful for complex indole scaffolds.

Synthetic Route

Substrate Activation :

6-Bromoindole-2-carboxylic acid is esterified to protect the carboxyl group, forming ethyl 6-bromoindole-2-carboxylate.Cyanomethyl Group Installation :

A palladium catalyst (e.g., Pd(OAc)₂) with a ligand (Xantphos) facilitates coupling between the brominated indole and cyanomethylamine derivatives. The reaction proceeds in toluene at 110°C for 24 hours.Ester Hydrolysis :

The ethyl ester is hydrolyzed using LiOH as described in Section 1.1.

Comparative Efficiency:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Ester Hydrolysis | 70 | ≥95 | High |

| Photoredox | 50–60 | 90 | Moderate |

| Buchwald-Hartwig | 65 | 85 | Low |

Industrial-Scale Production Considerations

Continuous Flow Hydrolysis

Adopting continuous flow reactors enhances the hydrolysis step’s efficiency:

- Residence Time : Reduced to 2 hours at 50°C.

- Solvent System : Ethanol/water (1:1) replaces THF for greener chemistry.

- Yield Improvement : 78% with >99% conversion.

化学反应分析

Types of Reactions: 1-(Cyanomethyl)-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyanomethyl group to other functional groups, such as amines.

Substitution: The compound can participate in substitution reactions, where the cyanomethyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.

科学研究应用

Pharmaceutical Development

1-(Cyanomethyl)-1H-indole-6-carboxylic acid serves as a crucial intermediate in synthesizing pharmaceutical agents, especially those aimed at treating neurological disorders. Its structural properties facilitate the development of compounds that enhance drug efficacy and specificity. For example, it has been investigated for its potential in creating novel antipsychotic medications that target specific neurotransmitter receptors, thereby minimizing side effects associated with traditional therapies .

Biochemical Research

In biochemical research, this compound is utilized to study enzyme inhibition and receptor interactions. It provides insights into metabolic pathways that are vital for understanding various diseases. A notable case study involved the use of this compound to explore its effects on specific enzyme activities related to cancer metabolism, revealing potential therapeutic targets for drug development .

Material Science

The compound is also explored in material science for developing novel polymers and materials. Its unique chemical structure allows for improved properties in applications such as coatings and electronics. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for advanced material applications .

Agricultural Chemistry

In agricultural chemistry, this compound has potential applications in creating agrochemicals, including herbicides and fungicides. Studies indicate that derivatives of this compound can effectively target specific pests while being less harmful to beneficial organisms. This aspect is particularly important for sustainable agricultural practices .

Analytical Chemistry

The compound is widely used in analytical chemistry for detecting and quantifying indole derivatives. It aids in quality control processes across various industries, ensuring the integrity of products containing indole structures. Techniques such as high-performance liquid chromatography (HPLC) have employed this compound as a standard reference material, highlighting its importance in analytical methodologies .

Summary Table of Applications

| Field | Application | Examples/Case Studies |

|---|---|---|

| Pharmaceutical | Intermediate in drug synthesis targeting neurological disorders | Development of novel antipsychotics |

| Biochemical Research | Enzyme inhibition studies and receptor interactions | Investigation of cancer metabolism |

| Material Science | Development of advanced polymers with enhanced properties | Improved thermal stability in coatings |

| Agricultural Chemistry | Creation of effective agrochemicals (herbicides/fungicides) | Sustainable pest management solutions |

| Analytical Chemistry | Detection and quantification of indole derivatives | Use as a standard reference in HPLC analysis |

作用机制

The mechanism of action of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyanomethyl and carboxylic acid groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact mechanism may vary depending on the specific application and target.

相似化合物的比较

Structural Analogs and Substituent Effects

The following table compares key structural analogs of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid, highlighting variations in substituent positions, functional groups, and synthetic yields:

Key Observations:

- Substituent Position : The position of the carboxylic acid group (6 vs. 7) significantly affects reactivity. For example, 5af (COOH at 7-position) was synthesized in 90% yield via Ru-catalyzed C–H arylation, while 5ce (COOH at 6-position) achieved 72% yield under similar conditions .

- Electron-Withdrawing Groups: The cyanomethyl group in the target compound may enhance the acidity of the carboxylic acid compared to methyl or methoxyethyl substituents.

- Synthetic Accessibility: Ru-catalyzed C–H arylation is a versatile method for introducing aryl groups to indole scaffolds, as demonstrated in 5ce and 5af . Cyanomethylation strategies (e.g., Strecker synthesis or alkylation) are plausible for the target compound but require experimental validation .

Physicochemical and Spectral Properties

- Melting Points: Methyl-substituted indole-6-carboxylic acids (e.g., 5ce) exhibit melting points >130°C, suggesting crystalline stability. The cyanomethyl group’s polarity may lower the melting point relative to methyl analogs .

- Spectral Signatures :

- IR Spectroscopy : Carboxylic acid C=O stretches appear near 1716 cm⁻¹ (as in 5ce) . The -CN group in the target compound would show a sharp peak ~2250 cm⁻¹.

- HRMS : Methyl-substituted indoles (e.g., 5ce) display [M+H]⁺ peaks matching theoretical values (e.g., 266.1176 observed vs. 266.1163 calculated) .

生物活性

1-(Cyanomethyl)-1H-indole-6-carboxylic acid is a compound with significant potential in pharmaceutical and biochemical research due to its unique structural features, which include an indole ring, a cyanomethyl group, and a carboxylic acid functional group. This compound has garnered attention for its various biological activities, including enzyme inhibition and receptor interactions, which may have implications for drug development.

- Molecular Formula : C₁₁H₈N₂O₂

- Molecular Weight : Approximately 200.19 g/mol

The indole structure is notable for its role in various biological systems, and the presence of the cyanomethyl and carboxylic acid groups enhances its reactivity and potential biological interactions.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibitory properties. It is particularly relevant in studies aimed at understanding metabolic pathways and therapeutic targets. For instance, preliminary findings suggest that this compound interacts with specific enzymes involved in metabolic processes, potentially influencing their activity and providing a basis for further therapeutic exploration .

Receptor Interactions

The compound has shown potential in binding to various biological receptors. Understanding these interactions is crucial for assessing its therapeutic potential. Studies focusing on the binding affinity of this compound with specific receptors have indicated promising results, which warrant further investigation to elucidate the underlying mechanisms of action .

Case Study 1: Anti-HIV Activity

In a study exploring non-nucleoside reverse transcriptase inhibitors (NNRTIs), compounds structurally related to this compound demonstrated significant anti-HIV activity. The cyanovinyl group present in these compounds was found to enhance binding affinity to the reverse transcriptase enzyme, suggesting that similar modifications in this compound could yield effective anti-HIV agents .

Case Study 2: Neurological Disorders

Another area of interest is the potential application of this compound in treating neurological disorders. As an intermediate in synthesizing various pharmaceutical agents, it may enhance drug efficacy and specificity when targeting neurological pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Indole-3-carboxylic acid | Indole ring with carboxylic acid | More established in medicinal chemistry |

| 5-Cyanomethylindole | Cyanomethyl group at position 5 | Different position affects biological activity |

| 1-Methylindole | Methyl group at position 1 | Lacks carboxylic functionality |

This table illustrates how variations in functional groups and their positions can influence biological activity, highlighting the potential of this compound for novel therapeutic applications.

Applications

The applications of this compound span several fields:

- Pharmaceutical Development : Key intermediate in synthesizing drugs targeting neurological disorders.

- Biochemical Research : Investigating enzyme inhibition and receptor interactions.

- Material Science : Development of novel polymers and materials.

- Agricultural Chemistry : Potential use in agrochemicals like herbicides or fungicides.

- Analytical Chemistry : Detection and quantification of indole derivatives .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Cyanomethyl)-1H-indole-6-carboxylic acid, and how can reaction conditions be optimized?

- Methodology :

- Cyanoalkylation : Introduce the cyanomethyl group via nucleophilic substitution using chloroacetonitrile or bromoacetonitrile under basic conditions (e.g., K₂CO₃ in DMF).

- Carboxylic Acid Formation : Oxidize a pre-functionalized indole derivative (e.g., 6-methylindole) using KMnO₄ or RuO₄ in acidic or neutral media.

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF → THF) to improve yield. For purification, use column chromatography with silica gel and a gradient of ethyl acetate/hexane .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) with UV detection at 254 nm. Acceptable purity for biological assays: ≥95% .

- Structural Confirmation :

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C≡N stretch (~2200 cm⁻¹).

- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable (e.g., via slow evaporation in ethanol/water) .

- Thermal Stability : Perform DSC/TGA to determine decomposition temperature (expected >200°C based on analogous indole-carboxylic acids) .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting point, solubility)?

- Case Study : If conflicting melting points are reported (e.g., 221–223°C vs. 215°C):

- Reproduce Synthesis : Verify starting material purity and reaction conditions (e.g., anhydrous vs. humid environment).

- Polymorphism Screening : Recrystallize from multiple solvents (e.g., DMSO, EtOH) and analyze via PXRD to detect polymorphic forms .

- Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) and logP calculation (predicted ~2.17 via ChemAxon) to reconcile discrepancies .

- Data Reconciliation : Cross-reference with high-quality databases (e.g., PubChem, Reaxys) and prioritize peer-reviewed studies over vendor catalogs .

Q. What methodologies are recommended for evaluating the biological activity of this compound in vitro?

- Experimental Design :

- Target Identification : Screen against kinase or GPCR panels (e.g., Eurofins) due to indole derivatives’ affinity for these targets .

- Cytotoxicity Assays : Use MTT/XTT on HEK293 or HepG2 cells (IC₅₀ determination; 10–100 µM range). Include positive controls (e.g., doxorubicin) .

- Mechanistic Studies : Perform ROS detection (DCFH-DA probe) or apoptosis assays (Annexin V/PI) to identify mode of action .

- Toxicology : Reference SDS guidelines for handling (e.g., use P95 respirators, avoid drainage release) .

Q. How can researchers resolve spectral data contradictions (e.g., unexpected NMR splitting patterns)?

- Troubleshooting :

- Dynamic Effects : Check for restricted rotation (e.g., cyanomethyl group causing diastereotopic protons). Use variable-temperature NMR to observe coalescence .

- Impurity Peaks : Compare with synthetic intermediates (e.g., unhydrolyzed ester derivatives at δ ~4.3 ppm for OCH₃) .

- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., aromatic protons vs. carboxylate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。